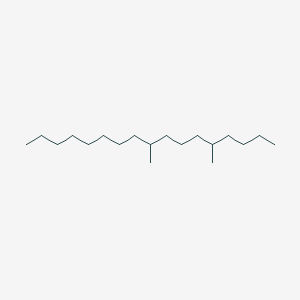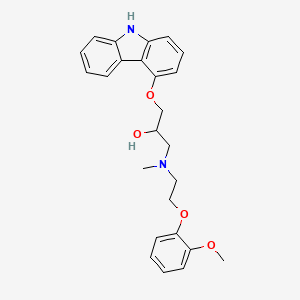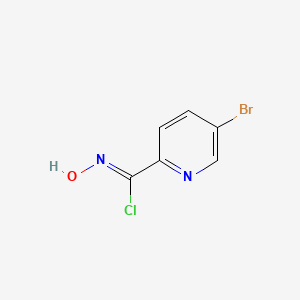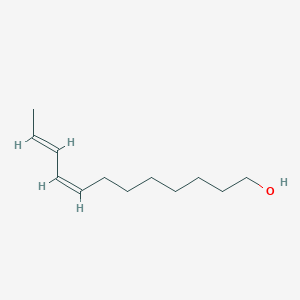
Valganciclovir N3,N3'-Metileno Dímero
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valganciclovir N3,N3’-Methylene Dimer is a synthetic compound with the chemical formula C29H44N12O10 and a molecular weight of 720.8 g/mol . It is a derivative of Valganciclovir, an antiviral medication used to treat cytomegalovirus infections . This compound is primarily used in analytical method development, method validation, and quality control applications .
Aplicaciones Científicas De Investigación
Valganciclovir N3,N3’-Methylene Dimer has several applications in scientific research:
Mecanismo De Acción
Target of Action
Valganciclovir N3,N3’-Methylene Dimer is a prodrug of ganciclovir . The primary targets of this compound are cytomegalovirus (CMV) infected cells . CMV is a common virus that can infect people of all ages, but it is particularly harmful to individuals with weakened immune systems .
Mode of Action
After administration, the diastereomers of Valganciclovir N3,N3’-Methylene Dimer are rapidly converted to ganciclovir by hepatic and intestinal esterases . In CMV-infected cells, ganciclovir is initially phosphorylated to the monophosphate form by viral protein kinase, then it is further phosphorylated via cellular kinases to produce the triphosphate form .
Biochemical Pathways
The triphosphate form of ganciclovir, produced in the infected cells, gets incorporated into DNA and thus cannot be properly read by DNA polymerase . This results in the termination of the elongation of viral DNA , thereby inhibiting the replication of the CMV virus.
Pharmacokinetics
The pharmacokinetics of Valganciclovir N3,N3’-Methylene Dimer involves its rapid conversion to ganciclovir by hepatic and intestinal esterases after oral administration . This process ensures the bioavailability of ganciclovir, the active compound, in the body.
Result of Action
The result of the action of Valganciclovir N3,N3’-Methylene Dimer is the inhibition of CMV replication . By terminating the elongation of viral DNA, it prevents the virus from multiplying in the host cells . This helps in controlling the spread of the virus in individuals, especially those with weakened immune systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Valganciclovir N3,N3’-Methylene Dimer involves the reaction of Valganciclovir with formaldehyde under controlled conditions . The reaction typically occurs in an aqueous medium at a temperature range of 20-30°C. The product is then purified using chromatographic techniques to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of Valganciclovir N3,N3’-Methylene Dimer follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process involves multiple steps, including crystallization and filtration, to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Valganciclovir N3,N3’-Methylene Dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 50-60°C.
Major Products Formed
Oxidation: Oxidized derivatives of Valganciclovir N3,N3’-Methylene Dimer.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Comparación Con Compuestos Similares
Similar Compounds
Valganciclovir Hydrochloride: A prodrug of ganciclovir used to treat cytomegalovirus infections.
Ganciclovir: An antiviral medication that inhibits viral DNA polymerase.
Acyclovir: Another antiviral agent used to treat herpesvirus infections.
Uniqueness
Valganciclovir N3,N3’-Methylene Dimer is unique due to its specific chemical structure, which allows it to be used as a reference standard in analytical chemistry and quality control . Its ability to undergo various chemical reactions also makes it a valuable compound for research and development in the pharmaceutical industry .
Propiedades
Número CAS |
1401661-96-8 |
|---|---|
Fórmula molecular |
C29H44N12O10 |
Peso molecular |
720.7 g/mol |
Nombre IUPAC |
[2-[[2-[[[9-[[1-[(2S)-2-amino-3-methylbutanoyl]oxy-3-hydroxypropan-2-yl]oxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C29H44N12O10/c1-14(2)18(30)26(46)48-7-16(5-42)50-12-40-10-34-20-22(40)36-28(38-24(20)44)32-9-33-29-37-23-21(25(45)39-29)35-11-41(23)13-51-17(6-43)8-49-27(47)19(31)15(3)4/h10-11,14-19,42-43H,5-9,12-13,30-31H2,1-4H3,(H2,32,36,38,44)(H2,33,37,39,45)/t16?,17?,18-,19-/m0/s1 |
Clave InChI |
DIHCHOAFMJSQHS-BTRQGYIVSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COC(CO)COC(=O)[C@H](C(C)C)N)N |
SMILES canónico |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COC(CO)COC(=O)C(C(C)C)N)N |
Sinónimos |
1,1’-[Methylenebis[imino(1,6-dihydro-6-oxo-9H-purine-2,9-diyl)methyleneoxy[2-(hydroxymethyl)-2,1-ethanediyl]]] Ester L-Valine, |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Dimethylamino)methyl]-2-hexanone](/img/structure/B1145896.png)


![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B1145899.png)


